molecular formula C15H17N3O2 B11850224 5,8-Quinolinedione, 7-amino-2-methyl-6-(1-pyrrolidinylmethyl)- CAS No. 61324-57-0

5,8-Quinolinedione, 7-amino-2-methyl-6-(1-pyrrolidinylmethyl)-

Cat. No.: B11850224
CAS No.: 61324-57-0
M. Wt: 271.31 g/mol
InChI Key: QMFQFOVVBIRZSH-UHFFFAOYSA-N
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Description

The compound 5,8-quinolinedione, 7-amino-2-methyl-6-(1-pyrrolidinylmethyl)- belongs to the 5,8-quinolinedione scaffold, a pharmacologically significant framework known for its anticancer, antibacterial, and antifungal properties . This derivative features:

  • C-7 amino group: Common in natural 5,8-quinolinedione antibiotics, linked to enhanced biological activity .
  • C-6 1-pyrrolidinylmethyl substituent: A synthetic modification influencing solubility and target interactions.
  • C-2 methyl group: Substitutions at this position may reduce activity compared to non-C2-substituted analogs .

The structural uniqueness of this compound lies in the combination of substituents at C-6, C-7, and C-2, which collectively modulate its bioactivity and physicochemical properties.

Properties

CAS No.

61324-57-0

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione

InChI

InChI=1S/C15H17N3O2/c1-9-4-5-10-13(17-9)15(20)12(16)11(14(10)19)8-18-6-2-3-7-18/h4-5H,2-3,6-8,16H2,1H3

InChI Key

QMFQFOVVBIRZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)N)CN3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline core can be constructed through the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .

Mechanism of Action

The mechanism of action of 7-amino-2-methyl-6-(pyrrolidin-1-ylmethyl)quinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with DNA or proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents Key Features Biological Activity (IC50/EC50) Toxicity Profile
Target Compound C-2: Methyl; C-6: 1-Pyrrolidinylmethyl; C-7: Amino Unique C-6 pyrrolidine group enhances solubility; C-2 methyl may reduce activity Under investigation Likely lower than natural analogs
6-Chloro-7-(4-fluorophenylamine)-5,8-quinolinedione (Compound 22) C-6: Cl; C-7: 4-Fluorophenylamine High anticancer activity against A549 lung cancer (IC50 = 1.80 µg/mL, comparable to cisplatin) IC50 = 1.80 µg/mL (A549) Lower toxicity than cisplatin
7-Amino-6-methoxy-2-methyl-5,8-quinolinedione (CAS 61895-38-3) C-6: Methoxy; C-7: Amino; C-2: Methyl Methoxy group at C-6 may enhance metabolic stability Not reported No data
6,7-Bis[(3-fluorophenyl)thio]-5,8-quinolinedione (CAS 491877-14-6) C-6 and C-7: Bis(3-fluorophenylthio) Dual thioether groups enhance electrophilicity and redox activity Anticancer, antibacterial Potential hepatotoxicity
7-Betulin-substituted 5,8-quinolinedione hybrids C-7: Betulin moiety Hybrid structure improves membrane permeability and target specificity Broad-spectrum anticancer Reduced toxicity due to betulin

Structure–Activity Relationship (SAR) Insights

  • C-6 vs. C-7 Substitution: C-6 substituents (e.g., pyrrolidinylmethyl, chloro) generally correlate with higher anticancer activity compared to C-7 substitutions, though exceptions exist . C-7 amino groups are critical for mimicking natural antibiotics but require balancing with steric effects .
  • C-2 Methyl Group :
    • Substitution at C-2 reduces activity in most derivatives, as seen in CAS 61895-38-3 and the target compound .
  • Spectroscopic Differentiation :
    • FT-IR carbonyl peaks (1700–1650 cm⁻¹) distinguish C-6 (single peak) vs. C-7 (split peaks) substituents, aiding structural confirmation .

Key Research Findings

Anticancer Activity :

  • The target compound’s pyrrolidinylmethyl group may enhance DNA intercalation or enzyme inhibition (e.g., NQO1 targeting), though direct data are pending .
  • Compound 22’s potency against A549 cells highlights the efficacy of C-6 halogen/aryl combinations .

Antibacterial Potential: Bis-thio derivatives (e.g., CAS 491877-14-6) show promise against resistant bacterial strains due to redox cycling .

Spectroscopic Tools :

  • FT-IR and XRD are critical for resolving substitution patterns, especially when NMR is inconclusive .

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